molecular formula C21H29BrOS2 B13404752 5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde

5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde

Cat. No.: B13404752
M. Wt: 441.5 g/mol
InChI Key: VGCWPZWSDZBJFB-UHFFFAOYSA-N
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Description

5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics. This compound is characterized by the presence of a bromo group, two hexyl chains, and a carboxaldehyde group attached to the bithiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde typically involves the bromination of 3,3’-dihexyl[2,2’-bithiophene] followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF.

Major Products Formed

    Oxidation: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxylic acid.

    Reduction: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-methanol.

    Substitution: Various substituted bithiophenes depending on the nucleophile used.

Scientific Research Applications

5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).

    Photocatalysis: The compound can be used in the synthesis of photocatalysts for environmental remediation and solar energy conversion.

    Material Science: It is employed in the development of new materials with specific electronic properties for use in sensors and transistors.

Mechanism of Action

The mechanism of action of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde in its applications is primarily based on its electronic properties. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromo and aldehyde groups can participate in further functionalization, enabling the tuning of the compound’s properties for specific applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative with similar electronic properties but different functional groups.

    5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene: Similar structure but lacks the aldehyde group, making it less versatile for certain applications.

Uniqueness

5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is unique due to the presence of both bromo and aldehyde groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new materials with tailored properties.

Properties

Molecular Formula

C21H29BrOS2

Molecular Weight

441.5 g/mol

IUPAC Name

5-(5-bromo-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde

InChI

InChI=1S/C21H29BrOS2/c1-3-5-7-9-11-16-13-18(15-23)24-20(16)21-17(14-19(22)25-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

VGCWPZWSDZBJFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)CCCCCC

Origin of Product

United States

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